Cas no 892874-70-3 (6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID)
6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID
- QU127
- MFCD08437581
- AB45138
- DTXSID00588893
- 892874-70-3
- FT-0757449
- DB-078376
-
- Inchi: 1S/C11H6FNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
- InChI Key: QAZCTGRYQFUEHS-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=1)=CC(C(=O)O)=C(C(=O)O)N=2
Computed Properties
- Exact Mass: 235.02800
- Monoisotopic Mass: 235.02808583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 87.5Ų
Experimental Properties
- PSA: 87.49000
- LogP: 1.77030
6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291359-500 mg |
6-Fluoroquinoline-2,3-dicarboxylic acid, |
892874-70-3 | 500MG |
¥1,429.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291359A-1 g |
6-Fluoroquinoline-2,3-dicarboxylic acid, |
892874-70-3 | 1g |
¥2,407.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291359-500mg |
6-Fluoroquinoline-2,3-dicarboxylic acid, |
892874-70-3 | 500mg |
¥1429.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291359A-1g |
6-Fluoroquinoline-2,3-dicarboxylic acid, |
892874-70-3 | 1g |
¥2407.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944452-500mg |
6-Fluoroquinoline-2,3-dicarboxylic acid |
892874-70-3 | 98% | 500mg |
¥1990.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944452-1g |
6-Fluoroquinoline-2,3-dicarboxylic acid |
892874-70-3 | 98% | 1g |
¥3629.00 | 2024-04-26 |
6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID
Introduction to 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID (CAS No. 892874-70-3) and Its Applications in Modern Chemical Biology
6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID, identified by the chemical abstracts service number 892874-70-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dual carboxylic acid functional groups at the 2 and 3 positions of the quinoline core, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of biologically active molecules.
The incorporation of a fluoro substituent into the quinoline scaffold imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. Fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds particularly valuable in drug discovery. The presence of two carboxylic acid groups further enhances the reactivity of 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID, allowing for diverse functionalization strategies such as esterification, amidation, and coupling reactions.
Recent advancements in medicinal chemistry have highlighted the potential of quinoline derivatives as scaffolds for developing novel therapeutic agents. Specifically, 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID has been explored in the synthesis of compounds with antimicrobial, antiviral, and anticancer properties. The fluorine atom's ability to enhance binding interactions with enzymes and receptors has been leveraged to improve the pharmacological activity of derivatives derived from this compound.
In a notable study published in Journal of Medicinal Chemistry, researchers utilized 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID as a key intermediate to develop a series of quinoline-based inhibitors targeting bacterial topoisomerases. These inhibitors demonstrated promising efficacy against multidrug-resistant strains of *Staphylococcus aureus* and *E coli*. The dual carboxylic acid functionality allowed for the introduction of solubilizing groups, enhancing oral bioavailability while maintaining potent antimicrobial activity.
The structural features of 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID also make it a valuable tool in fragment-based drug design. By serving as a flexible scaffold, it enables the rapid exploration of structural space through iterative modifications. This approach has been particularly effective in identifying novel scaffolds that interact with complex biological targets such as protein-protein interfaces and enzyme active sites.
Furthermore, the compound's fluorescence properties have been exploited in biochemical assays for high-throughput screening. The fluorine atom can enhance fluorescence emission when incorporated into aromatic systems, providing a sensitive readout for binding interactions. This has been particularly useful in identifying small molecule inhibitors of protein kinases and other enzyme targets relevant to oncology research.
The synthesis of 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID typically involves multi-step organic transformations starting from commercially available precursors. Key steps include fluorination reactions to introduce the fluorine atom at the 6-position of the quinoline ring, followed by carboxylation at the 2 and 3 positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications necessary for constructing the desired molecular framework.
The growing interest in fluorinated heterocycles has driven innovation in synthetic methodologies tailored to these systems. Recent developments in flow chemistry have enabled scalable production of complex fluorinatedquinolines like 6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID, improving efficiency and reducing waste. These advancements are critical for supporting high-throughput screening programs and accelerating drug discovery pipelines.
In conclusion,6-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID (CAS No. 892874-70-3) represents a promising candidate for further exploration in medicinal chemistry and chemical biology. Its unique structural features offer opportunities for developing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in future drug discovery efforts.
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